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Abstract

Foretinib (GSK1363089, also known as XL880) is a potent, orally bioavailable small-molecule
inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting the mesenchymal-
epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2).
[1][2] Developed by Exelixis and GlaxoSmithKline, Foretinib has been investigated in
numerous preclinical and clinical studies for its potential as a cancer therapeutic.[1][2] This
technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical
and clinical development of Foretinib, with a focus on quantitative data, detailed experimental
protocols, and visualization of key signaling pathways. While showing promise in early trials, its
development appears to have been discontinued.[2]

Introduction: The Rationale for Targeting c-Met and
VEGFR-2

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand,
hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell
proliferation, survival, migration, and invasion.[3][4] Dysregulation of the HGF/c-Met axis is
implicated in the pathogenesis and progression of numerous human cancers.[3] Similarly,
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is
essential for tumor growth and metastasis.[3] The dual inhibition of both c-Met and VEGFR-2
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signaling pathways presents a compelling therapeutic strategy to simultaneously target tumor
cell proliferation and the tumor microenvironment. Foretinib was designed to achieve this dual
inhibition.

Discovery and Chemical Synthesis

Foretinib was discovered by Exelixis as a potent inhibitor of c-Met and VEGFR-2.[2] The
chemical synthesis of Foretinib and its analogs has been a subject of medicinal chemistry
studies aimed at optimizing its potency and pharmacokinetic properties. While specific, detailed
synthetic routes are often proprietary, the general synthesis involves the construction of the
core quinoline scaffold followed by the addition of the substituted phenoxy and cyclopropane-
1,1-dicarboxamide moieties.[5]

Structure-Activity Relationship (SAR)

The molecular architecture of Foretinib features a central quinoline core.[5] The methoxy and
morpholin-propoxy substitutions on the quinoline ring are crucial for its activity. The fluorinated
phenyl groups and the cyclopropane-1,1-dicarboxamide linker play a significant role in binding
to the ATP-binding pockets of c-Met and VEGFR-2.[5] Computational modeling and SAR
studies of Foretinib and related compounds have provided insights into the key structural
features required for potent and selective inhibition of these kinases.

Mechanism of Action

Foretinib is an ATP-competitive inhibitor of the kinase activity of c-Met and VEGFR-2.[4] By
binding to the ATP-binding pocket of these receptors, Foretinib prevents their
autophosphorylation and subsequent activation of downstream signaling cascades.

Inhibition of c-Met Signaling

Activation of c-Met by HGF leads to the recruitment and phosphorylation of downstream
signaling molecules, including Gab1, GRB2, and PI3K, which in turn activate the PI3K/AKT and
MAPK/ERK pathways. These pathways are critical for cell survival, proliferation, and motility.
Foretinib effectively blocks HGF-induced c-Met phosphorylation and downstream signaling.

Inhibition of VEGFR-2 Signaling
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VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, leading
to the activation of several downstream pathways, including the PLCy-PKC-MAPK and PI3K-
Akt pathways. These pathways are essential for endothelial cell proliferation, migration, and
survival, all critical steps in angiogenesis. Foretinib inhibits VEGF-induced VEGFR-2
phosphorylation and downstream signaling, thereby impeding the formation of new blood
vessels that supply tumors.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling
pathways targeted by Foretinib.
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Caption: c-Met Signaling Pathway and Inhibition by Foretinib.
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Caption: VEGFR-2 Signaling Pathway and Inhibition by Foretinib.

Preclinical Development

Foretinib has demonstrated significant anti-tumor activity in a wide range of preclinical cancer

models.

In Vitro Efficacy

Foretinib has shown potent inhibitory activity against c-Met and VEGFR-2 in enzymatic assays

and has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Paramete VEGFR-2 . Assay Referenc
c-Met Cell Line Result
r (KDR) Type e
Kinase
IC50 0.4 nM 0.9 nM - - [6]
Assay
Kinase
IC50 3 nM 7 nM - - [7]
Assay
Gastric
Cell Inhibition
o - - Cancer MTT Assay [8]
Viability ) observed
Cell Lines
Ovarian
Cell Inhibition
o - - Cancer MTT Assay [9]
Viability ) observed
Cell Lines
Ovarian FACS, Induction
Apoptosis - - Cancer PARP of [9]
Cell Lines cleavage apoptosis
Ovarian
G2/M
Cell Cycle - - Cancer FACS [9]
arrest
Cell Lines
In Vivo Efficacy
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In vivo studies using xenograft models have shown that oral administration of Foretinib leads

to significant tumor growth inhibition and regression.

Cancer Model

Dosing Schedule

Tumor Growth
Inhibition

Reference

Ovarian Cancer

Xenograft (SKOV3ipl)

30 mg/kg, oral, daily

86% inhibition of

tumor weight

[9]

Ovarian Cancer
Xenograft (HeyAS8)

30 mg/kg, oral, daily

71% inhibition of

tumor weight

[9]

Gastric Cancer
Xenograft (MKN-45)

6 or 10 mg/kg, oral,
daily for 21 days

Significant inhibition

[9]

Triple-Negative Breast

Cancer Xenograft
(MDA-MB-231)

15 or 50 mg/kg/day,

oral, for 18 days

Dose-dependent

inhibition

[3]

Clinical Development

Foretinib has been evaluated in several Phase | and Phase Il clinical trials across various solid

tumors.

Phase | Studies

Phase I trials were conducted to determine the maximum tolerated dose (MTD), safety profile,

and pharmacokinetics of Foretinib. In a first-in-human study, the MTD was determined to be

240 mg administered orally for 5 consecutive days every 14 days.[6] Dose-limiting toxicities

included elevations in aspartate aminotransferase and lipase.[6]

Phase Il Studies

Phase Il trials have evaluated the efficacy of Foretinib in different cancer types.
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. . Dosing L
Trial Identifier Cancer Type Key Findings Reference
Schedule

240 mg/day for 5  Limited single-

) days every 2 agent activity.
Metastatic ]
NCT00725712 ) weeks OR 80 Stable disease [10]
Gastric Cancer
mg/day was the best
continuous response.

Modest activity,

Recurrent/Metast )

_ 240 mg for 5 with stable
atic Head and ) )

days every 14 disease being [7]
Neck Squamous
] days the best
Cell Carcinoma
response.

Papillary Renal Showed anti- [11]
Cell Carcinoma tumor activity.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the
development of Foretinib.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Foretinib against c-Met and VEGFR-2
kinases.

Protocol:

o Recombinant human c-Met or VEGFR-2 kinase is incubated with a specific peptide substrate
and ATP in a kinase reaction buffer.

o Foretinib at various concentrations is added to the reaction mixture.
e The reaction is allowed to proceed at 30°C for a specified time (e.g., 30-60 minutes).

e The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™
Kinase Assay, which measures ADP production, or by using a phospho-specific antibody in
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an ELISA-based format.[12][13][14]

» |IC50 values are calculated by plotting the percentage of kinase inhibition against the
logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

Objective: To assess the effect of Foretinib on the proliferation and viability of cancer cells.
Protocol:
e Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

o Cells are treated with various concentrations of Foretinib or vehicle control for a specified
duration (e.g., 72 hours).

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each
well and incubated for 2-4 hours at 37°C.

e The MTT solution is removed, and the formazan crystals are dissolved in a solubilization
solution (e.g., DMSO).

e The absorbance is measured at a wavelength of 570 nm using a microplate reader.

o Cell viability is expressed as a percentage of the vehicle-treated control.[15][16][17]

Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of Foretinib.
Protocol:

e Human cancer cells (e.g., 1-10 x 106 cells) are subcutaneously or orthotopically implanted
into immunocompromised mice (e.g., nude or SCID mice).

e Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

e Mice are randomized into treatment and control groups.
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o Foretinib is administered orally at specified doses and schedules. The control group
receives the vehicle.

e Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x
width2)/2).

» Body weight and general health of the mice are monitored throughout the study.

« At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be
used for further analysis (e.g., immunohistochemistry, western blotting).[10][18][19][20]

Logical Workflow of Foretinib Development

The following diagram illustrates the general workflow of the discovery and development
process of Foretinib.
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Caption: A Generalized Workflow for the Discovery and Development of Foretinib.
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Conclusion

Foretinib is a potent dual inhibitor of c-Met and VEGFR-2 that has demonstrated significant
anti-tumor activity in a variety of preclinical models. Its mechanism of action, targeting both
tumor cell proliferation and angiogenesis, provides a strong rationale for its clinical
investigation. While early-phase clinical trials have shown some evidence of activity, particularly
in certain cancer types like papillary renal cell carcinoma, its development has faced
challenges, and as of late 2015, it appears to have been discontinued.[2] Nevertheless, the
story of Foretinib's discovery and development provides valuable insights for researchers and
drug development professionals in the field of oncology, highlighting the complexities of
translating promising preclinical findings into successful clinical therapies. The comprehensive
data and methodologies presented in this technical guide serve as a valuable resource for the
scientific community.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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